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molecular formula C11H9N3O3 B8714304 5-carbamoyl-1H-imidazol-4-yl benzoate CAS No. 66148-56-9

5-carbamoyl-1H-imidazol-4-yl benzoate

Cat. No. B8714304
M. Wt: 231.21 g/mol
InChI Key: YWULYAXCSMGMLI-UHFFFAOYSA-N
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Patent
US04260774

Procedure details

To a suspension of 455 mg of 4-carbamoylimidazolium-5-olate in 5 ml of dry pyridine was added 1.02 g of benzoyl chloride at a temperature below 5° C. After addition was over, the mixture was stirred under ice cooling for 2 hours. Then separated crystals were filtered off, washed with water and ether, dried to give 5-carbamoyl-1H-imidazol-4-yl benzoate, m.p. 204° C. (dec.).
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][CH:6]=[NH+:7][C:8]=1[O-:9])(=[O:3])[NH2:2].[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>N1C=CC=CC=1>[C:10]([O:9][C:8]1[N:7]=[CH:6][NH:5][C:4]=1[C:1](=[O:3])[NH2:2])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
455 mg
Type
reactant
Smiles
C(N)(=O)C=1NC=[NH+]C1[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under ice cooling for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Then separated crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC=1N=CNC1C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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